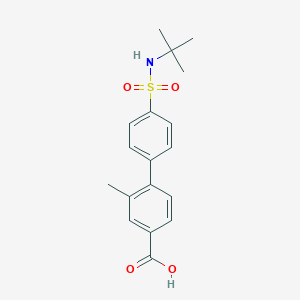
3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid (3-BSA) is a synthetic organic compound with a wide range of applications in scientific research. It is a useful intermediate for synthesizing a variety of molecules, and it has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% has been used in a number of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including drugs and other biologically active compounds. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, it has been used to study the effects of oxidative stress in cells and to investigate the mechanisms of action of various drugs.
Mécanisme D'action
The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% is not fully understood. However, it is believed to interact with various enzymes, including acetylcholinesterase, and to inhibit their activity. It is also thought to inhibit the activity of other enzymes involved in the metabolism of various drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% have been studied extensively. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, including acetylcholinesterase, and to cause oxidative stress in cells. Furthermore, it has been shown to increase the levels of certain hormones in the body, including cortisol and adrenaline, which can lead to increased alertness and focus.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% is a useful intermediate for synthesizing a variety of compounds in the laboratory. It is relatively easy to synthesize and is available in a 95% purity. However, it is important to note that 3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% is a relatively unstable compound and is prone to oxidation. Furthermore, it is not suitable for use in high-temperature reactions.
Orientations Futures
There are a number of potential future directions for the use of 3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% in scientific research. For example, it could be used to study the effects of oxidative stress on cells and to investigate the mechanisms of action of various drugs. Furthermore, it could be used to synthesize a variety of compounds, including drugs and other biologically active compounds. Finally, it could be used to study the effects of hormones on the body, such as cortisol and adrenaline.
Méthodes De Synthèse
3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% is synthesized by a condensation reaction between 4-t-butylsulfamoylbenzoic acid and 5-hydroxybenzaldehyde. This reaction is catalyzed by p-toluenesulfonic acid and is carried out in an aqueous medium at a temperature of 80-90 °C. The reaction is complete within 1-2 hours and yields the desired product in a 95% purity.
Propriétés
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-17(2,3)18-24(22,23)15-6-4-11(5-7-15)12-8-13(16(20)21)10-14(19)9-12/h4-10,18-19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEQFKFVXAIWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














